molecular formula C16H16N2O2S B2989471 (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865197-16-6

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

Cat. No.: B2989471
CAS No.: 865197-16-6
M. Wt: 300.38
InChI Key: UUDCUFLGBIGMGD-MSUUIHNZSA-N
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Description

This compound is a benzothiazole derivative featuring a Z-configuration at the imine bond, a 6-ethoxy group, a propargyl (prop-2-yn-1-yl) substituent at position 3, and a cyclopropanecarboxamide moiety.

Properties

IUPAC Name

N-(6-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-3-9-18-13-8-7-12(20-4-2)10-14(13)21-16(18)17-15(19)11-5-6-11/h1,7-8,10-11H,4-6,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDCUFLGBIGMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through a cyclization reaction involving 2-aminothiophenol and an appropriate aldehyde or ketone. The ethoxy group is introduced via an etherification reaction, while the prop-2-yn-1-yl group is added through a Sonogashira coupling reaction. The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit the activity of a key enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Features of Key Analogous Compounds

Compound Name / ID Core Structure Key Substituents Functional Groups Reference
(Z)-N-(6-Ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide (Target) Benzo[d]thiazole 6-Ethoxy, 3-propargyl, Z-configuration, cyclopropanecarboxamide Amide, alkyne, ether
(Z)-N-(6-Ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide Benzo[d]thiazole 6-Ethoxy, 3-propargyl, Z-configuration, benzo[d]thiazole-6-carboxamide Amide, alkyne, ether
I8 (2-((E)-4-fluorostyryl)-1-methyl-4-((E)-(3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium Quinolinium + benzo[d]thiazole 4-Fluorostyryl, 3-methylbenzo[d]thiazol-2-ylidene methyl Iodide, styryl, methyl
I10 (Z)-Quinolinium derivative Quinolinium + benzo[d]thiazole Piperidinylpropyl, methylquinolinium, Z-configuration Iodide, piperidine, methyl
Compound 35 (STING agonist) Benzo[d]thiazole + imidazopyridine Carbamoyl, oxazole, hydroxypropoxy Amide, oxazole, hydroxypropoxy
(Z)-N-(3-(2-Carbamothioylhydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)arylamides Thiazole + furan Thiosemicarbazide, furan-2-yl, arylamide Hydrazine, amide, furan

Key Observations:

Core Heterocycles : The target compound shares the benzo[d]thiazole core with I8, I10, and Compound 35, but differs in substituents. In contrast, thiosemicarbazide-furan hybrids () prioritize thiazole-furan conjugates for cytotoxicity .

Substituent Impact: The cyclopropanecarboxamide in the target compound introduces rigidity and compact hydrophobicity, contrasting with the bulkier benzo[d]thiazole-6-carboxamide in its closest analog . Propargyl groups (as in the target and compounds) enhance reactivity for click chemistry or covalent binding, unlike the styryl or piperidinyl groups in ’s quinolinium derivatives .

Stereochemical Specificity: The Z-configuration in the target compound may enforce planar geometry for receptor binding, similar to I10’s Z-quinolinium structure, which likely optimizes π-π stacking .

Key Findings:

  • Anticancer Potential: The thiosemicarbazide-furan hybrids () show cytotoxicity via apoptosis, suggesting that the target compound’s propargyl and cyclopropane groups could similarly enhance cell penetration or target engagement .
  • Antimicrobial Activity: Quinolinium derivatives () demonstrate that benzo[d]thiazole hybrids with hydrophobic substituents (e.g., styryl) disrupt microbial membranes, a trait the propargyl group in the target compound may emulate .

Biological Activity

The compound (Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide is a member of the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C15H16N2O1S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_1\text{S}

Key Features

  • Molecular Weight : 260.36 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from related compounds.

Research indicates that compounds in the benzothiazole class exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzothiazoles act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway .
  • Antimicrobial Properties : Some derivatives have shown significant antimicrobial activity against a range of pathogens, indicating potential use in treating infections .

Therapeutic Applications

  • Anti-inflammatory Agents : The compound's structure suggests potential as a COX inhibitor, which could be beneficial in treating inflammatory diseases.
  • Anticancer Properties : Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells, making them candidates for cancer therapy .
  • Antimicrobial Agents : Its efficacy against bacterial strains positions it as a possible treatment for bacterial infections .

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
COX InhibitionCompetitive inhibition
AntimicrobialDisruption of cell wall
AnticancerInduction of apoptosis

Case Study 1: COX Inhibition

In a study assessing the IC50 values of various benzothiazole derivatives, the compound demonstrated a significant inhibitory effect on COX-2 activity, with an IC50 value comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the compound's effectiveness against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) indicating strong antibacterial properties. The study suggested further exploration into its use as an antibiotic agent .

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